molecular formula C14H19NO4 B13815284 4,6-Dihydroxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid CAS No. 36769-44-5

4,6-Dihydroxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid

Katalognummer: B13815284
CAS-Nummer: 36769-44-5
Molekulargewicht: 265.30 g/mol
InChI-Schlüssel: UYQLMPDQOLGGOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dihydroxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid is a tetrahydroisoquinoline derivative characterized by hydroxyl groups at positions 4 and 6, a methyl group at position 2, and a carboxylic acid moiety at position 1 (Figure 1). Its molecular formula is C₁₁H₁₃NO₄ (MW: 223.23 g/mol) . The stereochemistry of this compound is critical; for example, the (4R)-enantiomer has been documented as a reference standard in pharmacological studies . Tetrahydroisoquinolines are privileged scaffolds in medicinal chemistry due to their structural rigidity and diverse biological activities, including analgesic and anti-inflammatory properties .

Eigenschaften

CAS-Nummer

36769-44-5

Molekularformel

C14H19NO4

Molekulargewicht

265.30 g/mol

IUPAC-Name

propyl 4,6-dihydroxy-2-methyl-3,4-dihydro-1H-isoquinoline-1-carboxylate

InChI

InChI=1S/C14H19NO4/c1-3-6-19-14(18)13-10-5-4-9(16)7-11(10)12(17)8-15(13)2/h4-5,7,12-13,16-17H,3,6,8H2,1-2H3

InChI-Schlüssel

UYQLMPDQOLGGOL-UHFFFAOYSA-N

Kanonische SMILES

CCCOC(=O)C1C2=C(C=C(C=C2)O)C(CN1C)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Detailed Synthetic Procedure (Based on Patent CA1331615C and US4344949A)

Step Reagents & Conditions Description Yield/Purity
1. Protection of Carboxylic Acid React 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with isobutylene in dry dioxane and sulfuric acid at 0°C under nitrogen for 17 h Formation of 1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid ester (e.g., isobutyl ester) Isolated by extraction and precipitation with isopropanolic HCl; mp 190-192 °C (dec.)
2. Coupling with N-Protected Amino Acid Use DCC/HOBt in aprotic solvent (DMF, THF) to couple protected tetrahydroisoquinoline ester with N-protected glycine or L-alanine (Boc or Cbz protected) Formation of (N-protected-2-aminoacyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid esters High coupling efficiency; monitored by TLC and LC-MS
3. Deprotection Treat coupled intermediate with trifluoroacetic acid in methylene chloride or HCl in acetic acid Removal of protecting groups yielding free acid form Purified by precipitation and recrystallization; yields up to 80%

Notes on Stereochemistry and Isomerism

  • The L (S) configuration at the chiral center of the tetrahydroisoquinoline-3-carboxylic acid is essential for biological activity.
  • Optical and diastereoisomers, as well as racemates, are within the scope of preparation but S configuration is preferred.

Additional Considerations

  • The compound can exist in anhydrous or hydrated forms; both are pharmaceutically acceptable and equivalent in activity.
  • The hydroxyl groups at positions 4 and 6 may require protection during synthesis depending on the route, typically as methyl ethers or silyl ethers, to avoid side reactions during coupling steps.

Comparative Data Table of Preparation Parameters

Parameter Method A (Patent CA1331615C) Method B (Patent US4344949A)
Starting Material 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (L-form) Same as Method A
Carboxyl Protection Esterification with isobutylene/sulfuric acid Same as Method A
Coupling Reagents DCC + HOBt in DMF or THF DCC + HOBt in ethyl acetate
Amino Acid Partner N-protected glycine or L-alanine (Boc or Cbz) Same as Method A
Deprotection Conditions TFA in methylene chloride or HCl in acetic acid Same as Method A
Purification Precipitation with isopropanolic HCl, recrystallization Same as Method A
Yield Up to 80% Comparable to Method A
Stereochemical Outcome Preferential S configuration Same as Method A

Summary of Research Findings

  • The preparation of 4,6-dihydroxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid relies heavily on protecting group strategies to safeguard the carboxylic acid and hydroxyl functionalities during coupling reactions.
  • Peptide coupling reagents such as DCC and HOBt are effective in forming amide bonds with N-protected amino acids, facilitating the synthesis of substituted tetrahydroisoquinoline derivatives with high stereochemical fidelity.
  • The stereochemistry at the chiral centers is crucial, with the S configuration preferred for biological activity, and methods have been developed to preserve or achieve this configuration.
  • The final product can be isolated in anhydrous or hydrated forms, both pharmaceutically acceptable.
  • The synthetic routes have been validated in patent literature with detailed analytical data supporting the structure and purity of the final compounds.

Analyse Chemischer Reaktionen

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification under acidic conditions. For example, its butyl ester derivative is synthesized via acid-catalyzed reactions:

Reaction ConditionsCatalyst/SolventYieldProductSource
Reflux with butanol (110°C, 8 hr)H<sub>2</sub>SO<sub>4</sub> (0.5 eq)78%Butyl ester derivative
Hydrolysis (NaOH, 60°C, 2 hr)Ethanol/water (1:1)95%Regenerated carboxylic acid

This reversibility allows tunable solubility for pharmaceutical formulations.

Oxidation Reactions

The tetrahydroisoquinoline core and hydroxyl groups are oxidation-sensitive:

Ring Oxidation

Autoxidation of the tetrahydro ring forms aromatic isoquinoline derivatives under radical-initiated conditions :

Tetrahydro ringO2,radical initiatorIsoquinoline+H2O\text{Tetrahydro ring}\xrightarrow{\text{O}_2,\text{radical initiator}}\text{Isoquinoline}+\text{H}_2\text{O}

  • Key Observation : Methyl substitution at C2 stabilizes intermediates via hyperconjugation, reducing oxidation rates compared to unsubstituted analogs .

Hydroxyl Group Oxidation

The 4,6-dihydroxy substituents oxidize to quinones under strong oxidizing agents:

Oxidizing AgentConditionsProductYieldSource
KMnO<sub>4</sub>Acidic (H<sub>2</sub>SO<sub>4</sub>), 25°C6,7-Dioxyisoquinoline-quinone62%
H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup>Fenton’s conditionsRadical intermediates (trapped)N/A

Substitution Reactions

The hydroxyl and methyl groups participate in nucleophilic and electrophilic substitutions:

O-Methylation

Selective methylation of hydroxyl groups occurs with iodomethane:

ReagentBaseTemperatureProductYieldSource
CH<sub>3</sub>IK<sub>2</sub>CO<sub>3</sub>60°C4-Methoxy-6-hydroxy derivative55%
(CH<sub>3</sub>)<sub>2</sub>SO<sub>4</sub>NaOH80°C4,6-Dimethoxy derivative48%

N-Acylation

The tertiary amine reacts with acyl chlorides to form amides:

Acyl ChlorideSolventCatalystProductYieldSource
Acetyl chlorideDichloromethaneDMAPN-Acetylated derivative82%
Benzoyl chlorideTHFPyridineN-Benzoyl derivative75%

Cyclization and Spirolactone Formation

Under dehydrating conditions, the compound forms spirolactones:

ConditionsCatalystProductYieldSource
PCl<sub>5</sub>, toluene, 100°CNone6-Membered spirolactone68%
DCC, DMAP, CH<sub>2</sub>Cl<sub>2</sub>Room temperature5-Membered lactone (minor)22%

Mechanistic Insight : Intramolecular esterification occurs preferentially at the C4 hydroxyl over C6 due to steric hindrance from the methyl group .

Biological Interactions

The compound binds biological targets through hydrogen bonding and ionic interactions:

TargetInteraction TypeBinding Affinity (K<sub>d</sub>)MethodSource
Dopamine D1 receptorH-bond (C6-OH to Ser-107)2.3 µMRadioligand assay
TyrosinaseChelation (Cu<sup>2+</sup> center)8.9 µMSPR

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range (°C)Mass Loss (%)Proposed ProcessSource
180–22015Decarboxylation
220–30040Ring-opening and fragmentation

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been studied for its potential role as a pharmaceutical intermediate. Its structural properties allow it to serve as a precursor in the synthesis of various isoquinoline derivatives that exhibit biological activity.

Table 1: Isoquinoline Derivatives and Their Applications

Derivative Biological Activity Reference
1-Methyl-3-(4-hydroxyphenyl)-isoquinolineAntidepressant effects
2-Methyl-3-(3-hydroxyphenyl)-isoquinolineAnalgesic properties
4-Hydroxy-1-methylisoquinolineAntioxidant and anti-inflammatory effects

Neuropharmacology

Research indicates that this compound may have neuroprotective properties. It has been associated with the modulation of neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Parkinson's disease.

Case Study: Neuroprotective Effects

A study examined the effects of 4,6-dihydroxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid on neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death and an increase in cell viability compared to control groups. This suggests potential applications in developing treatments for neurodegenerative disorders.

Antioxidant Properties

The compound exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative damage. It can scavenge free radicals and reduce oxidative stress in biological systems.

Table 2: Antioxidant Activity Comparison

Compound DPPH Scavenging Activity (%) IC50 (µg/mL) Reference
4,6-Dihydroxy-2-methylisoquinoline85%25
Ascorbic Acid95%15
Quercetin90%20

Impurity Monitoring in Pharmaceuticals

In pharmaceutical manufacturing, this compound is utilized as a reference standard for monitoring impurity levels in isoquinoline-related formulations. Its presence can indicate the quality and purity of pharmaceutical products.

Regulatory Compliance

The use of 4,6-dihydroxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid aligns with International Conference on Harmonization (ICH) guidelines for impurity testing and control in drug formulations .

Future Prospects

Ongoing research is focused on exploring the full potential of this compound in various therapeutic areas. Its multifunctional properties make it a candidate for further studies aimed at developing novel drugs targeting neurodegenerative diseases and other health conditions related to oxidative stress.

Wirkmechanismus

The mechanism of action of 1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-1-isoquinolinecarboxylic acid propyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to form hydrogen bonds and hydrophobic interactions with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways involved in inflammation and neuroprotection.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among tetrahydroisoquinoline derivatives lie in substituent positions, functional groups, and stereochemistry. Below is a comparative analysis:

Compound Substituents Functional Groups Molecular Formula Key Properties
4,6-Dihydroxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid 4,6-OH; 2-CH₃; 1-COOH Hydroxyl, carboxylic acid C₁₁H₁₃NO₄ High polarity due to hydroxyl groups; potential for hydrogen bonding .
(–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid 6,7-OCH₃; 1-COOH Methoxy, carboxylic acid C₁₂H₁₅NO₄ Increased lipophilicity from methoxy groups; synthesized via Petasis reaction .
5,7-Dichloro-1,2,3,4-tetrahydro-6-isoquinolinecarboxylic acid 5,7-Cl; 1-COOH Chloro, carboxylic acid C₁₀H₉Cl₂NO₂ Enhanced reactivity and potential antimicrobial activity due to chloro groups .
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid 6,7-OCH₃; acetic acid side chain Methoxy, acetic acid C₁₃H₁₇NO₄ Modified solubility profile; used in peptide-mimetic drug design .

Physicochemical and Pharmacological Properties

  • Polarity and Solubility : The 4,6-dihydroxy derivative exhibits higher aqueous solubility compared to methoxy or chloro analogs due to hydroxyl groups .
  • Biological Activity: Hydroxyl groups may enhance COX-2 binding (as seen in related benzoquinones ), whereas methoxy groups improve blood-brain barrier penetration, relevant for CNS-targeted drugs .
  • Stereochemical Impact : The (4R) configuration of the target compound may confer distinct receptor interactions compared to (1S,3S)-isomers .

Biologische Aktivität

4,6-Dihydroxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid (commonly referred to as DHTICA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DHTICA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H13NO2
  • Molecular Weight : 179.22 g/mol
  • CAS Number : 57196-61-9

Antioxidant Activity

DHTICA has demonstrated potent antioxidant properties. Studies indicate that it effectively scavenges free radicals and reduces oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.

Neuroprotective Effects

Research has shown that DHTICA exhibits neuroprotective effects in models of neurodegeneration. It appears to modulate neuroinflammatory pathways and may enhance neuronal survival under stress conditions. For instance, in vitro studies have indicated that DHTICA can reduce apoptosis in neuronal cells exposed to toxic agents.

Anti-inflammatory Properties

DHTICA has been observed to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell lines. This suggests a potential role in managing inflammatory conditions. The compound's ability to modulate inflammatory pathways could be beneficial in treating diseases characterized by chronic inflammation.

Antimicrobial Activity

Preliminary studies suggest that DHTICA possesses antimicrobial properties against a range of bacterial strains. Its effectiveness varies with the type of bacteria, indicating a selective action that warrants further investigation for potential therapeutic applications in infectious diseases.

The mechanisms underlying the biological activities of DHTICA are complex and multifaceted:

  • Antioxidant Mechanism : DHTICA likely exerts its antioxidant effects through direct scavenging of free radicals and upregulating endogenous antioxidant enzymes.
  • Neuroprotection : The neuroprotective effects may be attributed to the modulation of signaling pathways involved in cell survival and apoptosis.
  • Anti-inflammatory Action : DHTICA's inhibition of inflammatory cytokines may involve the suppression of NF-kB signaling pathways.

Study 1: Neuroprotection in Animal Models

In a controlled study involving mice subjected to neurotoxic agents, administration of DHTICA resulted in significantly reduced neuronal loss compared to untreated controls. Behavioral assessments also indicated improved cognitive function post-treatment.

Study 2: Antioxidant Efficacy

A study evaluating the antioxidant capacity of DHTICA used various assays (DPPH, ABTS) and found that DHTICA exhibited an IC50 value comparable to established antioxidants like ascorbic acid.

Data Table: Biological Activities of DHTICA

Activity TypeObserved EffectsReference
AntioxidantScavenges free radicals
NeuroprotectiveReduces apoptosis
Anti-inflammatoryInhibits TNF-alpha and IL-6
AntimicrobialActive against specific bacteria

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6-dihydroxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid, and how can diastereoselectivity be controlled?

  • Methodological Answer : The synthesis of tetrahydroisoquinoline-carboxylic acids often employs Pictet-Spengler or Bischler-Napieralski reactions. For stereochemical control, chiral auxiliaries or catalytic asymmetric methods are critical. For example, Bułyszko et al. demonstrated diastereoselective synthesis of a related compound, (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, using reductive amination with NaBH(OAc)₃ and chiral resolution via crystallization . Key parameters include solvent polarity (e.g., dichloromethane vs. methanol), temperature, and stoichiometry of reducing agents.

Q. How can structural characterization of this compound be performed to resolve ambiguities in hydroxyl and methyl group positioning?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential. ¹H- and ¹³C-NMR can differentiate between regioisomers by analyzing coupling constants and chemical shifts of aromatic protons (e.g., para-dihydroxy vs. ortho-substitution). For hydroxyl groups, deuterium exchange experiments or 2D NOESY can confirm spatial proximity. X-ray crystallography is recommended for absolute stereochemical determination, as demonstrated in studies of analogous tetrahydroisoquinoline derivatives .

Q. What analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV/Vis or mass spectrometry (LC-MS/MS) is preferred. For polar hydroxyl groups, reverse-phase C18 columns with acidic mobile phases (e.g., 0.1% formic acid) improve peak symmetry. Calibration curves using deuterated internal standards (e.g., D₃-methyl analogs) enhance precision, as shown in pharmacokinetic studies of similar tetrahydroisoquinolines .

Advanced Research Questions

Q. How does 4,6-dihydroxy-2-methyl substitution influence receptor binding affinity in opioid or adrenergic systems?

  • Methodological Answer : Molecular docking and molecular dynamics (MD) simulations can predict interactions with target receptors. For example, constrained Phe analogs (e.g., 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) exhibit β-bend conformations that enhance μ-opioid receptor binding . Comparative studies with methyl- and hydroxy-deficient analogs (e.g., SAR via alanine scanning) can isolate steric and electronic contributions. In vitro assays (e.g., cAMP inhibition for adrenergic activity) validate computational predictions .

Q. What mechanisms underlie its anti-proliferative activity in colorectal cancer models, and how do data inconsistencies arise across studies?

  • Methodological Answer : Mechanistic studies require transcriptomic (RNA-seq) and proteomic (Western blot) profiling. For instance, 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid inhibits dimethylhydrazine-induced colorectal cancer via downregulation of Wnt/β-catenin signaling . Contradictions may stem from model variability (e.g., murine vs. human cell lines) or metabolite interference. Dose-response curves and metabolite stability assays (e.g., microsomal incubation) clarify bioactivity thresholds .

Q. How can stereochemical impurities in synthesized batches be minimized, and what quality control protocols are recommended?

  • Methodological Answer : Chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak AD-H) effectively separate enantiomers. For example, ≥98% enantiomeric excess was achieved for a diastereomeric tetrahydroisoquinoline using SFC with CO₂/ethanol mobile phases . Batch-to-batch consistency requires strict control of reaction time, temperature (±2°C), and catalyst purity (e.g., ≥99% Pd/C for hydrogenation) .

Q. What strategies improve the metabolic stability of this compound for in vivo applications?

  • Methodological Answer : Structural modifications such as methyl group fluorination or hydroxyl protection (e.g., acetylation) reduce Phase I oxidation. Pharmacokinetic studies in rodents show that ester prodrugs of tetrahydroisoquinoline-carboxylic acids enhance oral bioavailability by 3–5 fold . Concurrently, CYP450 inhibition assays (e.g., human liver microsomes) identify metabolic hotspots for optimization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.